N-{[4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl]carbonyl}glycine
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Overview
Description
“N-{[4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl]carbonyl}glycine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are several methods used for the synthesis of imidazole-containing compounds . The derivatives of 1, 3-diazole show different biological activities .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Structural Characterization
- The compound and its derivatives are often synthesized as part of studies exploring novel organic syntheses and heterocyclic chemistry. For example, reactions of cyanothioformamide and thiohydantoin derivatives with various electrophilic and nucleophilic reagents have led to the formation of structurally diverse heterocycles, highlighting the compound's role in the synthesis of new chemical entities with potential biological activities (El-Sharief et al., 2005).
Analytical Applications
- In analytical chemistry, derivatives of the compound have been utilized for the detection of thiols in biological samples. The study by Penugonda et al. describes a sensitive and relatively simple method for detecting N-(2-Mercaptopropionyl)-glycine (MPG) in biological tissues using reverse-phase HPLC, which underscores the compound's utility in biochemical assays and its role in understanding the biochemical pathways involving thiols (Penugonda et al., 2004).
Pharmaceutical Research
- The exploration of heterocyclic compounds, including imidazole derivatives, for their potential pharmaceutical applications is a significant area of research. Studies have been conducted on the synthesis of polyfunctionally substituted thiophene, imidazo[1,2:1′,6′]pyrimido[5,4-b]thiophene, and thieno[3,2-d]pyrimidine derivatives, showcasing the versatility of the compound in developing molecules with possible therapeutic value (Raslan & Sayed, 2003).
Mechanistic Studies and Model Systems
- Research involving model systems to understand the formation of imidazoles and oxazoles from α-dicarbonyl compounds through reactions involving glycine showcases the compound's role in elucidating biochemical and chemical processes. Such studies contribute to our understanding of non-enzymatic browning reactions and the formation of advanced glycation end-products, which have implications in food science and the development of complications in diabetes and neurodegenerative diseases (Yaylayan & Haffenden, 2003).
Future Directions
Imidazole has become an important synthon in the development of new drugs . Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .
Properties
IUPAC Name |
2-[[4-(2-sulfanylidene-1H-imidazol-3-yl)benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(17)7-14-11(18)8-1-3-9(4-2-8)15-6-5-13-12(15)19/h1-6H,7H2,(H,13,19)(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLCSCMRXIDAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N2C=CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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